molecular formula C14H9BrClNOS B6221991 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile CAS No. 2758002-70-7

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile

Cat. No.: B6221991
CAS No.: 2758002-70-7
M. Wt: 354.6
InChI Key:
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile (4-BMP-3CBN) is a synthetic organic compound that has been used in various scientific research applications. 4-BMP-3CBN is a heterocyclic compound containing a benzene ring fused to a 3-chlorobenzonitrile group and a 5-bromo-2-methoxyphenylsulfanyl group. It is a white solid with a melting point of 142-144 °C and a boiling point of 330-332 °C.

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile has been used in various scientific research applications. It has been used as a ligand in the synthesis of coordination polymers, as a catalyst in the synthesis of organic compounds, and as a building block in the synthesis of organic materials. This compound has also been used as a reagent in the synthesis of organic compounds, as an inhibitor in enzymatic reactions, and as a probe in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is not fully understood. It is believed that this compound binds to certain enzymes and inhibits their activity. In addition, this compound may act as a catalyst in the synthesis of organic compounds and may also interact with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes, which may have implications for its effects on biochemical and physiological processes. In addition, this compound may interact with other molecules to form new compounds, which may affect biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile in lab experiments include its high melting and boiling points, its ability to form coordination polymers, its ability to act as a catalyst in the synthesis of organic compounds, and its ability to interact with other molecules to form new compounds. The limitations of using this compound in lab experiments include its low solubility in water, its low stability in the presence of light and air, and its potential to cause skin irritation.

Future Directions

For 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile research include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicinal chemistry. In addition, further research into its synthesis and its potential to form coordination polymers could lead to new and improved synthetic methods. Finally, further research into its potential to interact with other molecules could lead to the discovery of new compounds with unique properties.

Synthesis Methods

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is synthesized using a multi-step process. The synthesis of this compound begins with the reaction of 5-bromo-2-methoxyphenol with sulfuric acid to form 5-bromo-2-methoxyphenylsulfonyl chloride. This intermediate is then reacted with 3-chlorobenzonitrile in the presence of sodium hydroxide to yield this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile involves the reaction of 5-bromo-2-methoxyaniline with 3-chlorobenzonitrile in the presence of a sulfurating agent to form the intermediate 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile.", "Starting Materials": [ "5-bromo-2-methoxyaniline", "3-chlorobenzonitrile", "Sulfurating agent (e.g. Lawesson's reagent)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxyaniline (1 equivalent) and 3-chlorobenzonitrile (1 equivalent) in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the sulfurating agent (e.g. Lawesson's reagent) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile as a solid." ] }

2758002-70-7

Molecular Formula

C14H9BrClNOS

Molecular Weight

354.6

Purity

0

Origin of Product

United States

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